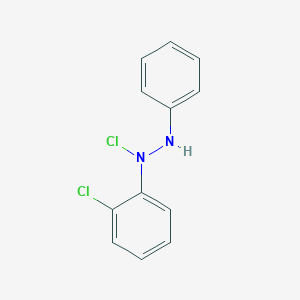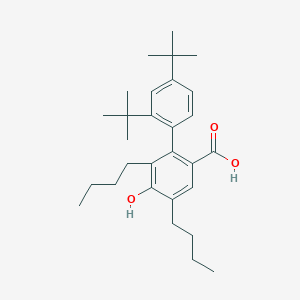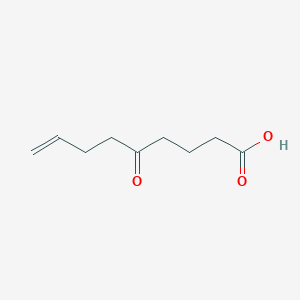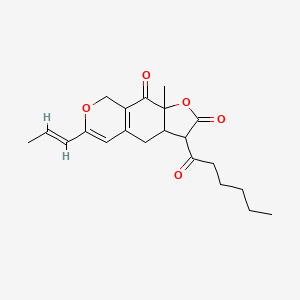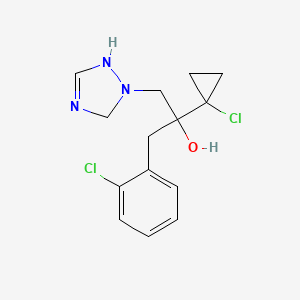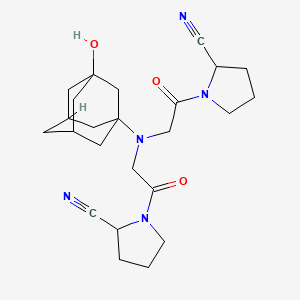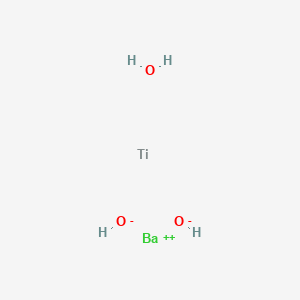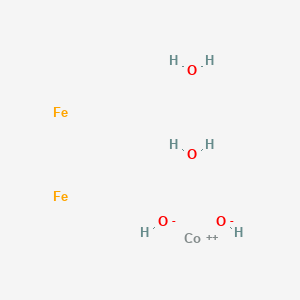
Cobalt(2+);iron;dihydroxide;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(2+);iron;dihydroxide;dihydrate is a compound that consists of cobalt and iron ions coordinated with hydroxide and water molecules. This compound is part of the broader class of layered double hydroxides (LDHs), which are known for their unique layered structures and versatile applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: Cobalt(2+);iron;dihydroxide;dihydrate can be synthesized using several methods. One common approach is the ionothermal synthesis, which involves a “two-stage water injection” method using a deep eutectic solvent system . This method allows for the expansion of interlayer spacing and the incorporation of various anions, enhancing the compound’s electrochemical properties.
Another method involves the coprecipitation of cobalt and iron salts in an alkaline medium. For example, cobalt(II) nitrate and iron(III) nitrate can be reacted with sodium hydroxide to precipitate the hydroxides . The reaction conditions, such as temperature and pH, can be adjusted to control the properties of the resulting compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale coprecipitation processes. These processes are optimized for high yield and purity, often using continuous reactors and automated control systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions: Cobalt(2+);iron;dihydroxide;dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form higher oxidation state compounds, such as cobalt(III) hydroxide and iron(III) hydroxide .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired products are formed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce cobalt(III) oxide and iron(III) oxide, while reduction reactions can yield metallic cobalt and iron .
科学的研究の応用
Cobalt(2+);iron;dihydroxide;dihydrate has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for various reactions, including the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER) .
In the field of medicine, this compound is being explored for its potential use in cancer therapy, where it can be used to deliver therapeutic agents directly to tumor cells . In industry, it is used in the production of rechargeable batteries, such as lithium-ion batteries, due to its excellent electrochemical properties .
作用機序
The mechanism by which cobalt(2+);iron;dihydroxide;dihydrate exerts its effects is primarily related to its layered structure and the presence of transition metal ions. The cobalt and iron ions can participate in redox reactions, facilitating electron transfer processes that are crucial for catalytic and electrochemical applications .
The molecular targets and pathways involved include the activation of oxygen and hydrogen molecules in catalytic reactions, as well as the intercalation and deintercalation of ions in battery applications .
類似化合物との比較
Similar Compounds: Similar compounds to cobalt(2+);iron;dihydroxide;dihydrate include other layered double hydroxides, such as nickel(2+);iron;dihydroxide and zinc(2+);iron;dihydroxide . These compounds share similar layered structures and chemical properties but differ in their specific metal ion compositions.
Uniqueness: What sets this compound apart is its unique combination of cobalt and iron ions, which provides a balance of redox activity and stability. This makes it particularly effective in applications requiring both catalytic activity and structural integrity, such as in rechargeable batteries and advanced electrochemical devices .
特性
IUPAC Name |
cobalt(2+);iron;dihydroxide;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2Fe.4H2O/h;;;4*1H2/q+2;;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKBBCQTEXSBIZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[OH-].[OH-].[Fe].[Fe].[Co+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoFe2H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

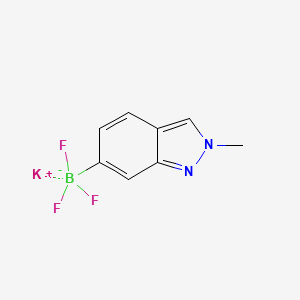


![cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B8205217.png)

